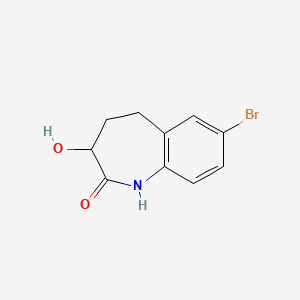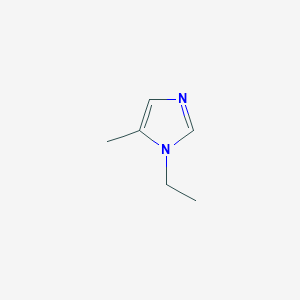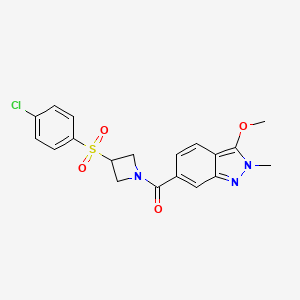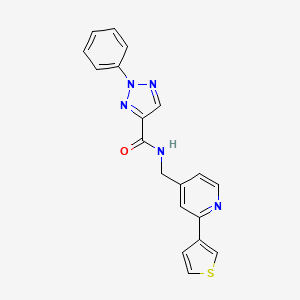
2-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H15N5OS and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality 2-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Assessment
The synthesis and structural assessment of related triazole compounds have been a focus of research, aiming to explore their potential applications. For instance, a study by Castiñeiras et al. (2018) discusses the synthesis of triazole derivatives and their complexation with metals such as mercury, highlighting the potential for creating novel materials with specific structural properties (Castiñeiras, García-Santos, & Saa, 2018). This approach can lead to the development of new materials with applications in catalysis, molecular recognition, and as components in electronic devices.
Heterocyclic Synthesis
Research into heterocyclic synthesis, like the work by Mohareb et al. (2004), demonstrates the versatility of triazole compounds in the creation of various heterocyclic structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). These structures are crucial for pharmaceutical applications, offering potential as scaffolds for drug development due to their diverse biological activities.
Antimicrobial Activities
Another significant area of application is in the evaluation of antimicrobial activities. Bayrak et al. (2009) synthesized new 1,2,4-triazoles and investigated their antimicrobial properties (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009). The study revealed that these compounds exhibited good to moderate antimicrobial activity, indicating their potential use in developing new antimicrobial agents.
Anticancer and Anti-Inflammatory Applications
Research by Rahmouni et al. (2016) into novel pyrazolopyrimidines derivatives, which share structural similarities with the triazole compound , highlights the potential for anticancer and anti-inflammatory applications (Rahmouni, Souiei, Belkacem, Romdhane, & Bouajila, 2016). These findings suggest that triazole derivatives could be explored further for their efficacy in treating various diseases, including cancer and inflammation-related conditions.
Material Science and Electronic Devices
Additionally, the research conducted by Liu, Wang, & Yao (2018) on the molecular evolution of host materials for phosphorescent organic light-emitting diodes (PhOLEDs) demonstrates the potential application of triazole derivatives in electronic devices (Liu, Wang, & Yao, 2018). This study underscores the importance of such compounds in developing advanced materials for electronic applications, such as lighting and display technologies.
Eigenschaften
IUPAC Name |
2-phenyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS/c25-19(18-12-22-24(23-18)16-4-2-1-3-5-16)21-11-14-6-8-20-17(10-14)15-7-9-26-13-15/h1-10,12-13H,11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQORJKHSABYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl (1S,5S)-2-oxobicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2916826.png)
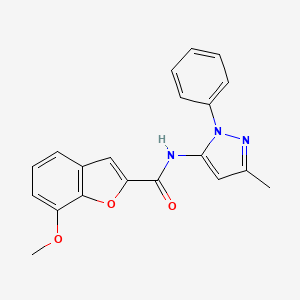
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2916830.png)
![ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B2916831.png)
![3-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2916832.png)

![3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2916834.png)
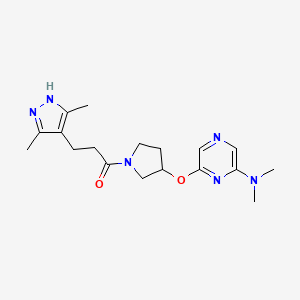
![2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2916836.png)
![3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2916837.png)
